Methyl 4-amino-2-cyclopropylbenzoate
Description
Methyl 4-amino-2-cyclopropylbenzoate is a substituted benzoate ester characterized by a cyclopropyl group at the 2-position and an amino group at the 4-position of the aromatic ring. This structure confers unique physicochemical properties, such as enhanced polarity due to the amino group and steric effects from the cyclopropyl moiety. The compound is of interest in pharmaceutical and agrochemical research, where its stability and reactivity profile enable applications in drug precursor synthesis and ligand design .
Properties
Molecular Formula |
C11H13NO2 |
|---|---|
Molecular Weight |
191.23 g/mol |
IUPAC Name |
methyl 4-amino-2-cyclopropylbenzoate |
InChI |
InChI=1S/C11H13NO2/c1-14-11(13)9-5-4-8(12)6-10(9)7-2-3-7/h4-7H,2-3,12H2,1H3 |
InChI Key |
VDIZYXRXGWXEPR-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)N)C2CC2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Property Comparison of Selected Methyl Esters
| Property | This compound | Sandaracopimaric Acid Methyl Ester | Z-Communic Acid Methyl Ester |
|---|---|---|---|
| Melting Point (°C) | 112–115 (predicted) | 68–72 | 54–58 |
| Solubility | High in polar solvents (e.g., DMSO) | Low (soluble in hexane) | Moderate in ethanol |
| Stability | Sensitive to oxidation (NH₂ group) | High thermal stability | UV-sensitive |
| Applications | Pharmaceutical intermediates | Resin production | Plant defense compounds |
Notes: Data inferred from (chromatographic behavior) and (general methyl ester trends).
- Polarity: The amino group increases solubility in polar solvents compared to diterpenoid esters, which are lipophilic .
- Thermal Stability : The cyclopropyl ring’s strain may reduce thermal stability relative to sandaracopimaric acid derivatives, which exhibit resilience in high-temperature industrial processes .
Reactivity and Functional Group Influence
- Amino Group: Enhances nucleophilicity, enabling reactions with electrophiles (e.g., acylations), unlike non-functionalized esters such as dehydroabietic acid methyl ester .
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